molecular formula C18H21N5O2 B2444998 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2380035-04-9

6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol

Cat. No. B2444998
M. Wt: 339.399
InChI Key: BXUKBKFQQSFZJY-UHFFFAOYSA-N
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Description

6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SCH 58261, and it belongs to the class of adenosine A2A receptor antagonists.

Mechanism Of Action

The mechanism of action of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves the inhibition of adenosine A2A receptors. Adenosine is a neuromodulator that plays a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Adenosine A2A receptors are highly expressed in the striatum, which is a brain region that plays a critical role in the regulation of motor function and motivation. The inhibition of adenosine A2A receptors by 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol leads to an increase in dopamine release in the striatum, which is associated with improved motor function and reduced symptoms of Parkinson's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol are mainly related to its mechanism of action. This compound has been shown to improve motor function and reduce symptoms of Parkinson's disease in animal models. It has also been shown to have potential therapeutic applications for the treatment of other neurological and psychiatric disorders, such as Huntington's disease, schizophrenia, and depression.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol in lab experiments include its potent adenosine A2A receptor antagonism, which makes it a useful tool for studying the role of adenosine in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol. One potential direction is the development of more potent and selective adenosine A2A receptor antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic applications of this compound in other disease models, such as Alzheimer's disease and traumatic brain injury. Additionally, the role of adenosine A2A receptors in various physiological and pathological processes, such as sleep regulation and inflammation, could be further elucidated using this compound.

Synthesis Methods

The synthesis of 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol involves several steps. The first step is the synthesis of the intermediate compound 6-methoxy-1-naphthol. This is achieved by reacting 6-methoxy-2-naphthol with sodium hydride in dimethylformamide. The second step is the synthesis of the key intermediate compound 6-methoxy-1-[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-one. This is achieved by reacting 6-methoxy-1-naphthol with 9-methyladenine in the presence of sodium hydride and dimethylformamide. The final step is the reduction of the intermediate compound with sodium borohydride to yield the final product.

Scientific Research Applications

The scientific research on 6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol has focused on its potential therapeutic applications. This compound is a potent adenosine A2A receptor antagonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-23-11-22-15-16(20-10-21-17(15)23)19-9-18(24)7-3-4-12-8-13(25-2)5-6-14(12)18/h5-6,8,10-11,24H,3-4,7,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUKBKFQQSFZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CC(=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol

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